molecular formula C12H8BrClO B14773872 5-Bromo-3-chloro-[1,1'-biphenyl]-2-ol

5-Bromo-3-chloro-[1,1'-biphenyl]-2-ol

Cat. No.: B14773872
M. Wt: 283.55 g/mol
InChI Key: WQKKHHGIIOSLTQ-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-[1,1’-biphenyl]-2-ol is a chemical compound with the molecular formula C12H8BrClO. It is a biphenyl derivative, which means it consists of two benzene rings connected by a single bond. This compound is characterized by the presence of bromine, chlorine, and hydroxyl groups attached to the biphenyl structure. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-[1,1’-biphenyl]-2-ol typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and aryl boronic acids. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene) under an inert atmosphere .

Industrial Production Methods

In industrial settings, the production of 5-Bromo-3-chloro-[1,1’-biphenyl]-2-ol can be scaled up using similar synthetic routes. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-[1,1’-biphenyl]-2-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction to remove halogen atoms or reduce the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives, while oxidation and reduction reactions can produce ketones, aldehydes, or dehalogenated biphenyls .

Scientific Research Applications

5-Bromo-3-chloro-[1,1’-biphenyl]-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-[1,1’-biphenyl]-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-3’-chloro-1,1’-biphenyl
  • 2-Bromo-5-chloro-1,1’-biphenyl
  • 4-Bromo-3-chloro-1,1’-biphenyl

Uniqueness

5-Bromo-3-chloro-[1,1’-biphenyl]-2-ol is unique due to the specific positioning of the bromine, chlorine, and hydroxyl groups on the biphenyl structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H8BrClO

Molecular Weight

283.55 g/mol

IUPAC Name

4-bromo-2-chloro-6-phenylphenol

InChI

InChI=1S/C12H8BrClO/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h1-7,15H

InChI Key

WQKKHHGIIOSLTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)Cl)O

Origin of Product

United States

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